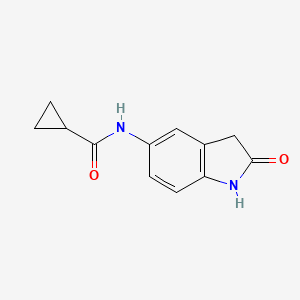

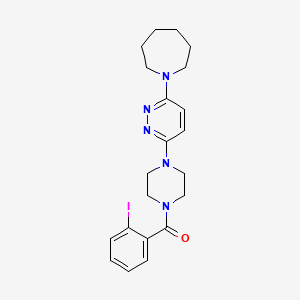

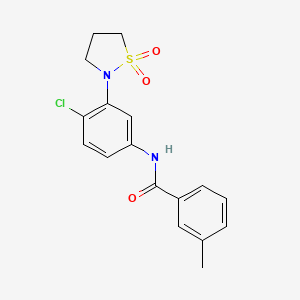

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular structure of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide was analyzed using IR, MS, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .科学的研究の応用

Copper(I)-Catalyzed Reactions

A study by Jiang et al. (2014) demonstrated the use of related compounds in copper(I)-catalyzed multicomponent reactions to efficiently convert triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates into a variety of fully substituted thiophene derivatives. This process allows for the direct formation of highly functionalized thiophenes in a one-pot manner, indicating its utility in synthesizing complex molecules with potential biological activities Jiang et al., 2014.

Enzyme Inhibition for Anticancer Activity

Eldehna et al. (2017) synthesized novel sulfonamide derivatives showing significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. These compounds demonstrated potent anti-proliferative activity against cancer cell lines, with certain derivatives inducing apoptosis in breast cancer cells, highlighting their potential as anticancer agents Eldehna et al., 2017.

Electrochemical Synthesis

Laudadio et al. (2019) reported an environmentally benign electrochemical method for the synthesis of sulfonamides through oxidative coupling of thiols and amines. This method emphasizes the synthesis of sulfonamide motifs, common in pharmaceuticals and agrochemicals, under mild conditions without the need for sacrificial reagents or additional catalysts Laudadio et al., 2019.

Computational Studies

A computational study by Mubarik et al. (2021) on thiophene sulfonamide derivatives provided insights into their structural, molecular orbitals, optical, and thermodynamic parameters. This study aimed at understanding the electronic properties and stability of these compounds, which are crucial for their application in drug design and development Mubarik et al., 2021.

作用機序

Mode of Action

, which could be helpful in developing new useful derivatives.

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

, suggesting that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

suggest that they may be effective in a variety of environments.

特性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c1-15-11-5-4-10(7-9(11)8-12(15)16)14-20(17,18)13-3-2-6-19-13/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPRGKXCEOBKNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

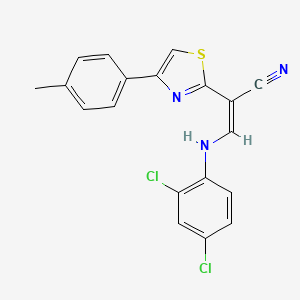

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

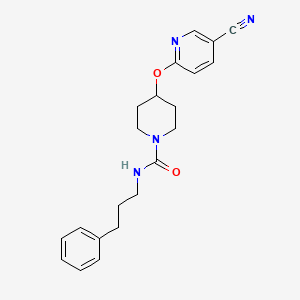

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

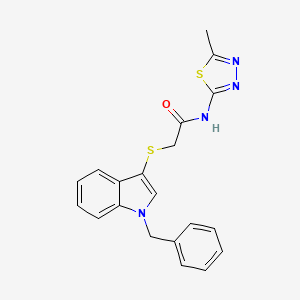

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)